2,3-Diaminonaphthalene-1,4-dione

Descripción general

Descripción

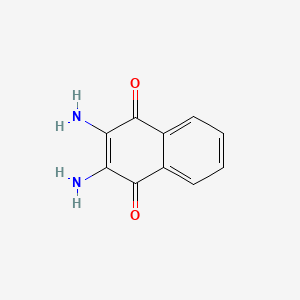

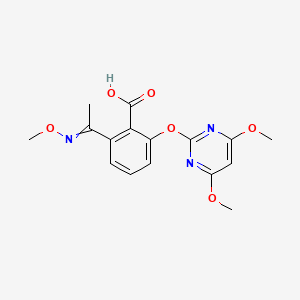

2,3-Diaminonaphthalene-1,4-dione, also known as 2,3-diaminonaphthoquinone, is a compound with the molecular formula C10H8N2O2 . It is a derivative of naphthalene, which is substituted with two amine groups . The compound has a molecular weight of 188.18 g/mol .

Synthesis Analysis

The synthesis of 2,3-Diaminonaphthalene-1,4-dione has been reported in several studies . For instance, one study reported the construction of similar units via a carbene-catalyzed benzoin reaction . Another study described a reaction involving 2,3-diamino-1,4-naphthoquinone and 1,2-bis(4-(di-p-tolylamino)phenyl)ethane-1,2-dione .Molecular Structure Analysis

The molecular structure of 2,3-Diaminonaphthalene-1,4-dione consists of a naphthalene core with two amine groups and two carbonyl groups . The compound contains a total of 23 bonds, including 15 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 primary amines (aliphatic) .Chemical Reactions Analysis

2,3-Diaminonaphthalene-1,4-dione is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry .Physical And Chemical Properties Analysis

2,3-Diaminonaphthalene-1,4-dione has a molecular weight of 188.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . The compound has a topological polar surface area of 86.2 Ų and a heavy atom count of 14 .Aplicaciones Científicas De Investigación

Fluorometric Measurement of Nitrite/Nitrate

- DAN has been widely employed for the sensitive detection of nitrite (NO₂⁻) and nitrate (NO₃⁻) ions. Its fluorescence properties allow it to act as a probe for these anions in environmental and biological samples .

Solid Phase Extraction (SPE) for Selenium Detection

- Researchers have developed a solid-phase extraction-multisyringe flow injection system using DAN. This system allows for the spectrophotometric detection of selenium (Se) in various matrices. The selectivity of DAN towards Se makes it a valuable tool for environmental monitoring and food safety analysis .

DNA Intercalation Studies

- DAN exhibits intercalation properties, allowing it to insert itself between DNA base pairs. Researchers have used DAN as a model compound to study DNA intercalation mechanisms. Understanding these interactions is crucial for drug design, cancer therapy, and gene regulation studies .

Synthetic Building Block for Alkaloids and Antibiotics

- DAN serves as a versatile precursor in the synthesis of biologically active compounds. Organic chemists utilize it as a building block for alkaloids and antibiotics. By modifying DAN’s structure, they can create novel molecules with potential therapeutic applications .

Electrochemical Sensors

- DAN-modified electrodes have been explored for electrochemical sensing applications. These sensors can detect various analytes, including heavy metals, organic pollutants, and biomolecules. The unique electrochemical behavior of DAN makes it valuable for sensor development .

Photophysical Studies and Luminescent Materials

- DAN’s luminescent properties have attracted attention for photophysical investigations. Researchers study its emission spectra, quantum yield, and excited-state dynamics. Additionally, DAN derivatives have been incorporated into luminescent materials for optoelectronic devices and displays .

Mecanismo De Acción

Target of Action

It is known that this compound can be used as a precursor in the synthesis of alkaloids and antibiotics , suggesting that it may interact with biological targets involved in these pathways.

Mode of Action

It is known to react with nitrite to form fluorescent 1h-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry . These reactions suggest that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ properties or functions.

Biochemical Pathways

Given its use in the synthesis of alkaloids and antibiotics , it may be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

Its ability to form fluorescent compounds when reacting with nitrite suggests that it may have potential applications in biological imaging or diagnostics.

Action Environment

It is recommended to be stored in a dry, light-protected environment at room temperature , suggesting that light, humidity, and temperature may affect its stability.

Safety and Hazards

Propiedades

IUPAC Name |

2,3-diaminonaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFBBXYYCLHOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400180 | |

| Record name | 2,3-diaminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminonaphthalene-1,4-dione | |

CAS RN |

13755-95-8 | |

| Record name | 2,3-diaminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)

![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)